

Application Notes and Protocols for the Coupling of Z-D-His-OH

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Compound of Interest		
Compound Name:	Z-D-His-OH	
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Introduction

The efficient incorporation of histidine residues into peptide sequences is a critical aspect of peptide synthesis and drug development. **Z-D-His-OH** (N α -Carbobenzyloxy-D-histidine) is a commonly used building block in this process. The choice of coupling reagent and protocol significantly impacts the efficiency of the reaction, influencing yield, purity, and the degree of racemization. Histidine is particularly susceptible to racemization at the α -carbon during activation, making the selection of an appropriate coupling strategy paramount to ensure the stereochemical integrity of the final peptide.[1] This document provides a detailed overview of various coupling reagents for **Z-D-His-OH**, presenting comparative data and experimental protocols to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Coupling Efficiency of Z-D-His-OH with Different Reagents

The following table summarizes the performance of various coupling reagents for the incorporation of **Z-D-His-OH**. The data is compiled from literature sources and provides a comparative overview of expected yields, purity, and key considerations for each reagent.



Coupling Reagent/Sy stem	Typical Yield	Racemizati on Risk	Key Advantages	Key Disadvanta ges	Recommen ded Use Case
EDC/HOBt	Good to Excellent	Moderate	Readily available, cost-effective, water-soluble byproducts. [2]	Can be sluggish with electron-deficient amines.[2]	General solution-phase and solid-phase synthesis.
DIC/HOBt	Good to Excellent	Moderate	Soluble urea byproduct in organic solvents, suitable for solid-phase synthesis.	Potential for racemization with sensitive amino acids like histidine.	Standard solid-phase peptide synthesis (SPPS).
HBTU/DIPEA	High	Low to Moderate	Fast reaction times, high efficiency.[4]	Potential for guanidinylatio n of the N-terminus if used in excess.[1]	Rapid and efficient solid-phase synthesis.
HATU/DIPEA	Very High	Low	Faster and more efficient than HBTU with less epimerization .[4]	Higher cost compared to HBTU.	Difficult couplings and synthesis of complex peptides.



PyBOP/DIPE A	High	Low	Efficient coupling with minimal racemization.	Byproducts can be difficult to remove in solution-phase.	Both solution- phase and solid-phase synthesis, especially for sensitive amino acids.
DEPBT	High	Very Low	Remarkably resistant to racemization, especially for histidine derivatives.[5]	Coupling of racemization-prone amino acids like Z-D-His-OH.	
COMU/DIPE A	Very High	Very Low	High efficiency, low racemization, safer than benzotriazole -based reagents.[7]	Both solution- phase and solid-phase synthesis, particularly when safety and efficiency are critical.	

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Coupling of Z-D-His-OH using EDC/HOBt in Solution Phase

This protocol is suitable for the coupling of **Z-D-His-OH** to an amine component in a solution-phase synthesis.



Materials:

- Z-D-His-OH
- Amine component (e.g., an amino acid ester hydrochloride)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- 1N aqueous hydrochloric acid solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve Z-D-His-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
- Add the amine component (1 equivalent) to the solution. If the amine is a hydrochloride salt, add DIPEA (1 equivalent) to neutralize.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC (1.2 equivalents) to the reaction mixture portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.



- Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Coupling of Z-D-His-OH using HBTU/DIPEA

This protocol describes the coupling of **Z-D-His-OH** to a resin-bound peptide in a solid-phase synthesis.

Materials:

- Resin-bound peptide with a free N-terminal amine
- Z-D-His-OH
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

- Swell the resin in DMF for 30 minutes.
- If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF and DCM.



- In a separate vessel, dissolve Z-D-His-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Pre-activate the mixture for 2-5 minutes.
- · Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test.
- If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 3: Low-Racemization Coupling of Z-D-His-OH using DEPBT

This protocol is recommended for couplings where minimizing racemization of the histidine residue is critical.

Materials:

- Z-D-His-OH
- Amine component (solution or solid-phase)
- 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
- N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- N,N-Dimethylformamide (DMF)

Procedure:

• Dissolve **Z-D-His-OH** (1.5 equivalents) and the amine component (1 equivalent, if in solution) in DMF. For solid-phase, swell the resin in DMF.



- Add DIPEA (3 equivalents) to the reaction mixture.
- Add DEPBT (1.5 equivalents) to the mixture.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress.
- For solution-phase synthesis, work up as described in Protocol 1.
- For solid-phase synthesis, wash the resin as described in Protocol 2.

Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide coupling of **Z-D-His-OH**.

Caption: Workflow for solution-phase coupling of **Z-D-His-OH**.

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